molecular formula C9H13NO3 B6168139 (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid CAS No. 1568017-07-1

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid

Cat. No.: B6168139
CAS No.: 1568017-07-1
M. Wt: 183.20 g/mol
InChI Key: VBROFLVSVXVQEG-SSDOTTSWSA-N
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Description

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The this compound is characterized by the presence of a prop-2-enoyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via acylation reactions using prop-2-enoyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of propyl-substituted piperidine derivatives.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure without the prop-2-enoyl and carboxylic acid groups.

    Piperidine-3-carboxylic acid: Lacks the prop-2-enoyl group.

    (3R)-1-(prop-2-enoyl)piperidine: Lacks the carboxylic acid group.

Uniqueness

(3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is unique due to the presence of both the prop-2-enoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of the amine group, the addition of the prop-2-enoyl group, and the deprotection of the amine group followed by carboxylation.", "Starting Materials": [ "Piperidine", "Prop-2-enoyl chloride", "Diisopropylethylamine (DIPEA)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Carbon dioxide (CO2)" ], "Reaction": [ "Step 1: Protection of the amine group by reacting piperidine with prop-2-enoyl chloride in the presence of DIPEA to form N-prop-2-enoylpiperidine (intermediate).", "Step 2: Deprotection of the amine group by treating the intermediate with methanol and HCl to form piperidine.", "Step 3: Carboxylation of piperidine by reacting it with NaOH and CO2 to form (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid (final product)." ] }

CAS No.

1568017-07-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(3R)-1-prop-2-enoylpiperidine-3-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13)/t7-/m1/s1

InChI Key

VBROFLVSVXVQEG-SSDOTTSWSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)C(=O)O

Canonical SMILES

C=CC(=O)N1CCCC(C1)C(=O)O

Purity

95

Origin of Product

United States

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